Cas no 10289-37-9 (1H,3H-Pyrano[3,4-c]pyran-1-one,5-ethenyl-4,4a,5,6-tetrahydro-4a-hydroxy-6-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]-,(4aR,5R,6S)- (9CI))
10289-37-9 structure
Product Name:1H,3H-Pyrano[3,4-c]pyran-1-one,5-ethenyl-4,4a,5,6-tetrahydro-4a-hydroxy-6-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]-,(4aR,5R,6S)- (9CI)
CAS番号:10289-37-9
MF:C24H30O14
メガワット:542.486608982086
CID:181650
Update Time:2024-03-01
1H,3H-Pyrano[3,4-c]pyran-1-one,5-ethenyl-4,4a,5,6-tetrahydro-4a-hydroxy-6-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]-,(4aR,5R,6S)- (9CI) 化学的及び物理的性質
名前と識別子
-
- 1H,3H-Pyrano[3,4-c]pyran-1-one,5-ethenyl-4,4a,5,6-tetrahydro-4a-hydroxy-6-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]-,(4aR,5R,6S)- (9CI)
- 1H,3H-Pyrano[3,4-c]pyran-1-one,5-ethenyl-4,4a,5,6-tetrahydro-4a-hydroxy-6-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]-,(
- 1H,3H-Pyrano[3,4-c]pyran-1-one,5-ethenyl-4,4a,5,6-tetrahydro-4a-hydroxy-6-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]-, [4aR-(4aa,5b,6a)]-
- Acetylramosin C
- Swertiamarin, tetraacetate (6CI,7CI,8CI)
- Tetraacetyl swertiamaroside
- (4ar-(4aalpha,5beta,6beta))-4a-hydroxy-6-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyloxy)-5-vinyl-4,4a,5,6-tetrahydropyrano(3,4-c)pyran-1(3H)-one
- 1H,3H-Pyrano[3,4-c]pyran-1-one, 5-ethenyl-4,4a,5,6-tetrahydro-4a-hydroxy-6-[(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)oxy]-, (4aR,5R,6S)-
-
- インチ: 1S/C24H30O14/c1-6-15-22(33-9-16-21(29)31-8-7-24(15,16)30)38-23-20(36-14(5)28)19(35-13(4)27)18(34-12(3)26)17(37-23)10-32-11(2)25/h6,9,15,17-20,22-23,30H,1,7-8,10H2,2-5H3/t15-,17+,18+,19-,20+,22-,23-,24+/m0/s1
- InChIKey: YALBANGRZQCHGO-XJSDDLQKSA-N
- ほほえんだ: C1(=O)OCC[C@@]2(O)[C@@H](C=C)[C@H](O[C@@H]3O[C@H](COC(C)=O)[C@@H](OC(C)=O)[C@H](OC(C)=O)[C@H]3OC(C)=O)OC=C12
計算された属性
- せいみつぶんしりょう: 272.08309
- どういたいしつりょう: 542.164
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 14
- 重原子数: 38
- 回転可能化学結合数: 12
- 複雑さ: 1000
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 179A^2
じっけんとくせい
- 密度みつど: 1.39±0.1 g/cm3(Predicted)
- ゆうかいてん: 194 °C
- ふってん: 633.5±55.0 °C(Predicted)
- PSA: 52.54
- 酸性度係数(pKa): 11.56±0.60(Predicted)
1H,3H-Pyrano[3,4-c]pyran-1-one,5-ethenyl-4,4a,5,6-tetrahydro-4a-hydroxy-6-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]-,(4aR,5R,6S)- (9CI) 関連文献
-
Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
10289-37-9 (1H,3H-Pyrano[3,4-c]pyran-1-one,5-ethenyl-4,4a,5,6-tetrahydro-4a-hydroxy-6-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]-,(4aR,5R,6S)- (9CI)) 関連製品
- 488856-56-0(Benzenamine, 2,6-diethyl-N-(1H-pyrrol-2-ylmethylene)- (9CI))
- 59468-32-5(3H-1,4-Benzodiazepin-2-amine, 7-ethyl-5-(2-fluorophenyl)-N-methyl-)
- 59467-97-9(3H-1,4-Benzodiazepin-2-amine, N-methyl-5-phenyl-)
- 204203-16-7(2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine)
- 210537-32-9(2,6-bis[1-(2-methylphenylimino)ethyl]pyridine)
- 59467-98-0(3H-1,4-Benzodiazepin-2-amine, N-methyl-N-nitroso-5-phenyl-)
- 918639-02-8(Phenol, 3-[(phenyl-2-pyridinylmethylene)amino]-)
- 204203-14-5(2,6-BIS[1-(2,6-DI-I-PROPYLPHENYLIMINO)ETHYL]PYRIDINE)
- 850131-81-6(1,3-Propanediamine, N,N'-bis(phenyl-2-pyridinylmethylene)-)
- 681213-35-4(Benzenamine,N-[1-[6-[1-[[3,5-bis(1,1-dimethylethyl)phenyl]imino]ethyl]-2-pyridinyl]ethylidene]-2,4,6-trimethyl-)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
Yunnanjiuzhen
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Bent Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量